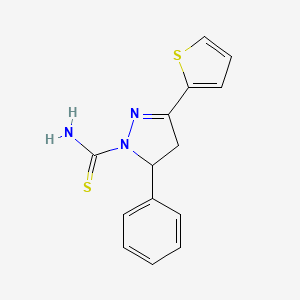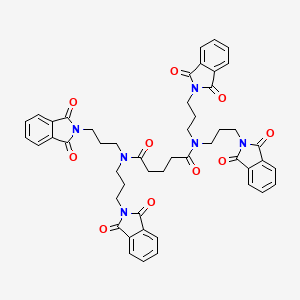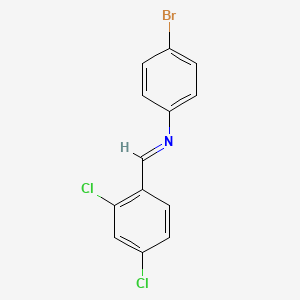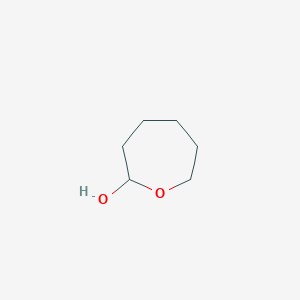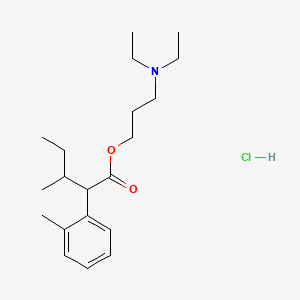
2-Cyclohexylidenebutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylidenebutanoic acid is an organic compound characterized by a cyclohexylidene group attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylidenebutanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with butanoic acid derivatives under acidic or basic conditions to form the desired product. Another method includes the use of Grignard reagents, where cyclohexylmagnesium bromide reacts with butanoic acid esters to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylidenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylidene group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: KMnO4, acidic or basic medium.
Reduction: LiAlH4, dry ether.
Substitution: Nucleophiles such as halides, under acidic or basic conditions
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexylidene derivatives
Scientific Research Applications
2-Cyclohexylidenebutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific therapeutic effects.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclohexylidenebutanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and interact with receptors to exert its effects. Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing to elucidate its precise mechanism .
Comparison with Similar Compounds
Cyclohexanone: Shares the cyclohexylidene group but lacks the butanoic acid chain.
Cyclohexylacetic acid: Similar structure but with an acetic acid chain instead of butanoic acid.
Cyclohexylpropanoic acid: Similar structure but with a propanoic acid chain.
Uniqueness: 2-Cyclohexylidenebutanoic acid is unique due to its specific combination of the cyclohexylidene group and butanoic acid chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
CAS No. |
20144-46-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-cyclohexylidenebutanoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H2,1H3,(H,11,12) |
InChI Key |
ZSGDYZYTKTWFGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1H-indol-3-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11957990.png)
